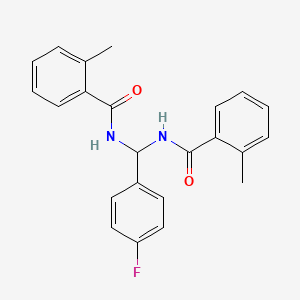
dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate is a complex organic compound with the molecular formula C33H22O6S2 It is characterized by the presence of two naphthalene groups attached to a fluorene core, which is further substituted with two sulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate typically involves the sulfonation of 9H-fluorene followed by the attachment of naphthalene groups. One common method involves the reaction of 9H-fluorene with sulfuric acid to introduce sulfonate groups at the 2 and 7 positions. This is followed by a Friedel-Crafts alkylation reaction with naphthalene to attach the naphthalene groups to the fluorene core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonate groups or to reduce other functional groups present in the molecule.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce desulfonated fluorene derivatives. Substitution reactions can result in a variety of functionalized fluorene compounds.
Applications De Recherche Scientifique
Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Mécanisme D'action
The mechanism by which dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate exerts its effects depends on its specific application. In chemical reactions, the sulfonate groups can act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with proteins or nucleic acids, affecting their function and activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di(2-naphthyl) 9H-fluorene-2,7-disulfonate
- Di(1-naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate
Uniqueness
Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate is unique due to the specific positioning of the naphthalene groups and the sulfonate groups on the fluorene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C33H22O6S2 |
|---|---|
Poids moléculaire |
578.7 g/mol |
Nom IUPAC |
dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate |
InChI |
InChI=1S/C33H22O6S2/c34-40(35,38-32-13-5-9-22-7-1-3-11-30(22)32)26-15-17-28-24(20-26)19-25-21-27(16-18-29(25)28)41(36,37)39-33-14-6-10-23-8-2-4-12-31(23)33/h1-18,20-21H,19H2 |
Clé InChI |
NZMLLDRHJLDALH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)S(=O)(=O)OC3=CC=CC4=CC=CC=C43)C5=C1C=C(C=C5)S(=O)(=O)OC6=CC=CC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985137.png)
![(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11985140.png)
![2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]-](/img/structure/B11985143.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11985147.png)
![2-[(4-Chlorophenyl)amino]-3-((E)-[(4-chlorophenyl)imino]methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11985153.png)
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11985154.png)
![4-methoxy-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide](/img/structure/B11985169.png)
![N'-[(E)-1-(3-Methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11985180.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985188.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11985196.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11985199.png)
![Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11985207.png)
![2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B11985210.png)

